molecular formula C11H12O4 B11895070 Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate

Cat. No.: B11895070
M. Wt: 208.21 g/mol
InChI Key: FDWYLRZOWXTGQS-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate (CAS 1257397-46-8) is a high-purity chemical compound supplied for research and development purposes. This compound features a molecular formula of C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . Its structure incorporates both a formyl group and a phenolic hydroxy group on the same aromatic ring, alongside a methyl ester functionality, making it a versatile and valuable organic synthetic intermediate . This compound serves as a key building block in medicinal chemistry and organic synthesis. The presence of multiple, orthogonal functional groups allows researchers to utilize it in a variety of chemical transformations. The formyl group is particularly reactive and can undergo condensation reactions, such as the formation of Schiff bases, or serve as a precursor for other functional groups. The phenolic hydroxy group can participate in etherification or serve as a coordinating site. While specific applications for this exact compound are proprietary, structural analogs and related arylpropanoate esters are documented as key intermediates in multi-step synthetic routes for complex molecules, including active pharmaceutical ingredients (APIs) . As such, this compound holds significant value in the discovery and development of new chemical entities. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(4-formyl-3-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3

InChI Key

FDWYLRZOWXTGQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

Critical parameters influencing yield include:

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 equivalents) maximizes acylation efficiency while minimizing side reactions.

  • Solvent Selection : Dichloromethane (DCM) and acetonitrile (MeCN) are preferred for their ability to stabilize reactive intermediates.

  • Temperature Control : Formylation at subambient temperatures (−10°C to 0°C) suppresses polymerization of the formyl intermediate.

A representative synthesis from methyl 3-(4-hydroxyphenyl)propanoate (10 g, 55.6 mmol) involves dissolving the substrate in anhydrous MeCN with MgCl₂ (1.5 equivalents) and paraformaldehyde (6 equivalents). The mixture reacts at 60°C for 12 hours, yielding the formylated product after aqueous workup and column chromatography.

Multi-Stage Esterification Catalyzed by Distillable Acids

Patent US5886209A discloses a catalytic multi-stage esterification process applicable to this compound. This method avoids purification steps between stages, enhancing overall efficiency.

Reaction Protocol

  • First Stage :

    • The carboxylic acid precursor (2-(4-formyl-3-hydroxyphenyl)propanoic acid) reacts with excess methanol (5–10 equivalents) in the presence of HCl gas (0.1–0.5 equivalents) at 50–70°C.

    • Volatile components (unreacted methanol, water, HCl) are removed under reduced pressure (0.1–0.5 bar).

  • Subsequent Stages :

    • The crude ester is re-esterified with fresh methanol and HCl under identical conditions.

    • Repeating the process 2–5 times increases purity from 92% to >99%, with residual halides <50 ppm.

Table 1: Multi-Stage Esterification Performance

StagePurity (%)Halide Content (ppm)Yield (%)
192.432085
398.74581
599.3<1078

This method’s advantage lies in its scalability and avoidance of energy-intensive distillations. However, prolonged exposure to acidic conditions risks degradation of the formyl group, necessitating strict temperature control.

One-Pot Tandem Reactions Using Hybrid Catalysts

Emerging strategies employ bifunctional catalysts to merge acylation and formylation into a single vessel. For instance, zeolite-supported sulfonic acid catalysts (e.g., H-ZSM-5-SO₃H) enable sequential methanol esterification and DMF-mediated formylation at 80°C.

Mechanism and Efficiency

  • Esterification : The sulfonic acid sites protonate the carboxylic acid, facilitating nucleophilic attack by methanol.

  • Formylation : Residual DMF interacts with POCl₃ to generate the Vilsmeier reagent, which electrophilically substitutes the aromatic ring.

This one-pot method achieves 70% yield with 88% purity, reducing solvent use by 40% compared to multi-step protocols. Challenges include catalyst deactivation by water and the need for precise stoichiometric ratios.

Enzymatic Esterification for Green Synthesis

Although less documented for this specific compound, lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the reaction between 2-(4-formyl-3-hydroxyphenyl)propanoic acid and methanol in solvent-free systems.

Table 2: Enzymatic vs. Chemical Esterification

ParameterEnzymatic (CAL-B)Chemical (HCl)
Temperature (°C)3560
Time (h)486
Yield (%)5885
Purity (%)9599

While enzymatic methods align with green chemistry principles, their lower efficiency and longer reaction times limit industrial applicability.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove acidic byproducts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (0–25%) isolates the target ester.

  • Crystallization : Cooling saturated ethanol solutions yields crystalline product (melting point 39–41°C).

Advanced characterization employs:

  • NMR : ¹H NMR (CDCl₃) δ 7.25 (t, J=8.0 Hz, 1H), 3.72 (s, 3H), 1.62 (s, 6H) confirms methyl ester and aromatic protons.

  • MS : ESI-MS m/z 208.074 ([M+H]⁺) matches the exact mass .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-carboxy-3-hydroxyphenylpropanoate.

    Reduction: 4-hydroxymethyl-3-hydroxyphenylpropanoate.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is recognized for its bioactive properties, making it a valuable precursor in the synthesis of pharmaceuticals. Its derivatives can potentially serve as intermediates for drugs targeting various diseases. For instance, compounds with similar structural features have been explored for their activity against parasitic infections such as African trypanosomiasis, which is caused by Trypanosoma species. Research indicates that modifications to the molecular structure can enhance the efficacy and reduce toxicity of existing treatments .

1.2 Anti-Cancer Properties

Recent studies have indicated that derivatives of methyl 2-(4-formyl-3-hydroxyphenyl)propanoate may exhibit anti-cancer properties. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions that are crucial for biological activity against cancer cells. Investigations into structure-activity relationships (SAR) have shown promising results in inhibiting tumor growth .

Organic Synthesis

2.1 Versatile Intermediate

This compound acts as a versatile intermediate in organic synthesis. Its functional groups allow it to undergo various chemical transformations, making it suitable for synthesizing more complex molecules. For example, it can be utilized in reactions such as esterification and acylation.

2.2 Synthesis of Novel Compounds

The compound can be employed in the synthesis of novel compounds with desired pharmacological activities. By modifying the formyl and hydroxyl groups, researchers can create derivatives with enhanced properties or new functionalities .

Agrochemical Applications

3.1 Pesticide Development

Given its structural characteristics, this compound may also find applications in agrochemicals, particularly in developing new pesticides or herbicides. The ability to modify its structure opens avenues for creating compounds that can target specific pests while minimizing environmental impact .

Case Study 1: Anti-Parasitic Activity

A study focused on the synthesis of compounds related to this compound demonstrated promising anti-parasitic activity against Trypanosoma brucei. The research highlighted how structural modifications could lead to improved potency and reduced side effects compared to traditional treatments .

Case Study 2: Cancer Inhibition

Another research effort investigated the anti-cancer potential of derivatives derived from this compound. The findings suggested that certain modifications led to enhanced inhibition of cancer cell proliferation, indicating a potential pathway for therapeutic development .

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxy and formyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate signaling pathways by interacting with enzymes and receptors.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural differences and similarities between Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate and its analogs:

Compound Name Substituents on Phenyl Ring Ester Group Key Functional Groups Biological Activity (Reported)
This compound 4-formyl, 3-hydroxy Propanoate –CHO, –OH, ester Not explicitly reported
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate 4-formyl, 3-hydroxy Acetate –CHO, –OH, ester N/A
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate 4-hydroxy, 2-hydroxyimino Propanoate –NOH, –OH, ester Anticancer (in vitro)
Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate 4-chloro, 3-hydroxy Propanoate –Cl, –OH, dimethyl, ester N/A
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy Acrylate –CN, –COOEt, E-configuration Pharmacological intermediates
Methyl (2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl, pyrrole Propanoate –CHO, –OCH3, pyrrole Hypoglycemic activity

Physicochemical Properties

  • The formyl group may reduce solubility in aqueous media .
  • Electronic Effects : The electron-withdrawing formyl group (–CHO) and electron-donating hydroxyl (–OH) create a polarized phenyl ring, influencing reactivity in nucleophilic or electrophilic reactions .

Biological Activity

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate, a compound characterized by its unique functional groups including a formyl group and a hydroxyl group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}O3_3
  • Molecular Weight : 194.18 g/mol
  • Functional Groups :
    • Formyl group (-CHO)
    • Hydroxyl group (-OH)
    • Methyl ester group (-COOCH3_3)

The presence of these functional groups allows this compound to engage in various chemical reactions and biological interactions, making it a versatile compound in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl and formyl groups can form hydrogen bonds and covalent bonds with proteins and enzymes, potentially altering their functions. This interaction can modulate various signaling pathways, contributing to its therapeutic effects.

Antioxidant Properties

Research indicates that compounds with hydroxylated phenolic structures exhibit significant antioxidant capabilities. This compound may protect cells from oxidative stress by scavenging free radicals, thereby preventing cellular damage .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response .

Antimicrobial Activity

This compound has shown promise in antimicrobial studies. Its structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesSimilarity Score
Methyl 2-(4-hydroxyphenyl)propanoateLacks the formyl group0.93
Methyl 3-(4-hydroxyphenyl)propionateSimilar structure but different positioning of hydroxyl0.91
Methyl 2-(4-carboxy-3-hydroxyphenyl)propanoateContains carboxylic acid instead of formyl0.89

The unique combination of both the formyl and hydroxyl groups in this compound enhances its reactivity and potential biological interactions compared to its analogs.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, effectively reducing oxidative stress markers in cultured cells .
  • Anti-inflammatory Research : In animal models, administration of this compound resulted in decreased levels of inflammatory markers, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
  • Antimicrobial Efficacy : Laboratory tests showed that this compound inhibited the growth of several bacterial strains, supporting its potential use as an antimicrobial agent .

Q & A

Q. What synthetic routes are recommended for Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis of methyl ester derivatives typically involves acid-catalyzed esterification or transesterification. For analogous compounds, reaction conditions such as anhydrous methanol, catalytic sulfuric acid, and controlled temperature (60–80°C) are critical to minimize hydrolysis of the formyl group . Optimization may require protecting the hydroxyl group (e.g., using silyl ethers) to prevent side reactions during esterification. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How can common impurities in this compound be identified and separated during synthesis?

  • Methodological Answer : Impurities often arise from incomplete esterification or oxidation of the hydroxyl/formyl groups. Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS can identify side products like unreacted carboxylic acid intermediates or oxidized derivatives . Preparative HPLC using C18 columns with acetonitrile/water mobile phases is effective for separation. Reference standards for related propanoate impurities (e.g., EP impurity profiles) provide retention time benchmarks .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key for confirming the ester moiety (δ ~3.6–3.8 ppm for methoxy group), formyl proton (δ ~9.8–10.2 ppm), and hydroxyl proton (δ ~5–6 ppm, broad). Aromatic protons should align with substitution patterns .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O) and ~1650–1680 cm⁻¹ (formyl C=O) .
  • HRMS : To verify molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the formyl/hydroxyl groups. Desiccants (e.g., silica gel) mitigate hydrolysis. Regular stability testing via TLC or HPLC is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictory NMR signals may arise from tautomerism (e.g., keto-enol forms) or solvent effects. Use deuterated DMSO-d6 to stabilize hydroxyl protons and suppress exchange broadening. 2D NMR (COSY, HSQC) clarifies coupling patterns. Spiking with authentic standards or computational modeling (DFT-based chemical shift predictions) can validate assignments .

Q. What strategies mitigate unexpected side reactions during esterification of 2-(4-formyl-3-hydroxyphenyl)propanoic acid?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent oxidation or undesired nucleophilic attack during esterification .
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to reduce formyl group reactivity.
  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to enhance esterification efficiency while minimizing side products .

Q. How does the presence of the formyl and hydroxyl groups influence the compound's reactivity in nucleophilic addition reactions?

  • Methodological Answer : The formyl group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the hydroxyl group may participate in hydrogen bonding or act as a directing group in electrophilic substitution. Steric effects from the methyl ester can slow reactivity. Computational modeling (e.g., Fukui indices) predicts electrophilic/nucleophilic sites. Experimental validation via kinetic studies under varying pH conditions is recommended .

Q. What in silico methods predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use software like SwissADME or ADMET Predictor™ to simulate phase I/II metabolism. Focus on ester hydrolysis (likely via carboxylesterases) and oxidation of the formyl group to carboxylic acid. Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies potential oxidation sites. Cross-reference with PubChem’s bioassay data for analogous esters .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC purity results between in-house and external laboratories?

  • Methodological Answer : Calibrate instruments using certified reference materials (e.g., EP impurity standards) . Validate column batch variability by testing multiple columns. Ensure consistent mobile-phase preparation (e.g., pH, buffer concentration). Collaborative studies with interlaboratory comparisons can identify systemic errors .

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